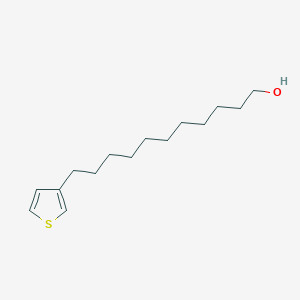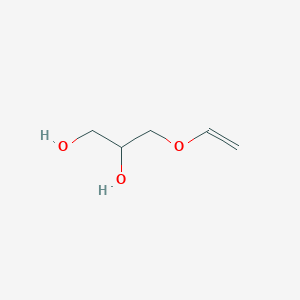
Cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- is a complex organic compound that belongs to the class of cyclopropane carboxylic acid derivatives. This compound is characterized by its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a thienylethenyl moiety. The cis- configuration indicates the specific spatial arrangement of the substituents around the cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the thienylethenyl and dimethyl groups. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes using diazo compounds.
Functional Group Introduction: Introduction of the thienylethenyl and dimethyl groups through reactions such as Friedel-Crafts alkylation or cross-coupling reactions.
Esterification: Conversion of the carboxylic acid group to the methyl ester using reagents like methanol and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thienylethenyl moiety to a saturated thiophene derivative using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, saturated thiophene derivatives.
Substitution Products: Amides, thioesters.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- depends on its specific interactions with molecular targets and pathways. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling and responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane ring structures and carboxylic acid groups.
Thienylethenyl derivatives: Compounds containing the thienylethenyl moiety.
Dimethyl-substituted compounds: Compounds with similar dimethyl substitution patterns.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-di-2-thienylethenyl)-2,2-dimethyl-, methyl ester, cis- is unique due to its specific combination of structural features, including the cyclopropane ring, thienylethenyl moiety, and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
133472-24-9 |
|---|---|
Fórmula molecular |
C17H18O2S2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
methyl (1R,3S)-3-(2,2-dithiophen-2-ylethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H18O2S2/c1-17(2)12(15(17)16(18)19-3)10-11(13-6-4-8-20-13)14-7-5-9-21-14/h4-10,12,15H,1-3H3/t12-,15-/m0/s1 |
Clave InChI |
WUCYYCWKYCPWPP-WFASDCNBSA-N |
SMILES isomérico |
CC1([C@H]([C@H]1C(=O)OC)C=C(C2=CC=CS2)C3=CC=CS3)C |
SMILES canónico |
CC1(C(C1C(=O)OC)C=C(C2=CC=CS2)C3=CC=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)
![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)





![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)




